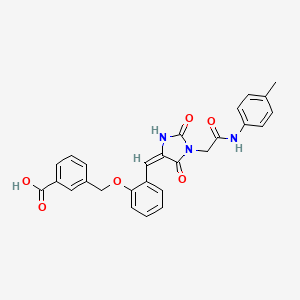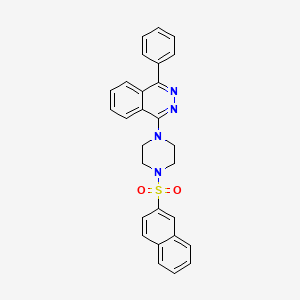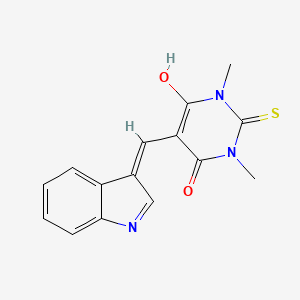
WRN inhibitor 7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
WRN inhibitor 7 is a small-molecule compound designed to inhibit the activity of the Werner syndrome ATP-dependent helicase (WRN). WRN is a member of the RecQ helicase family, which plays a crucial role in maintaining genome stability by unwinding DNA during replication and repair processes. This compound has shown promise in targeting microsatellite instability-high (MSI-H) tumors, which are characterized by defects in DNA mismatch repair mechanisms .
Preparation Methods
The synthesis of WRN inhibitor 7 involves several steps, starting with the preparation of key intermediates. One common synthetic route includes the trifluoroacetylation of anthranilamide, followed by intramolecular cyclization and chlorination to form the desired intermediate . The final compound is obtained through further functional group modifications and purification steps. Industrial production methods typically involve optimizing reaction conditions to maximize yield and purity, as well as scaling up the synthesis process for large-scale production .
Chemical Reactions Analysis
WRN inhibitor 7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the formation of new functional groups on the inhibitor molecule .
Scientific Research Applications
WRN inhibitor 7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the mechanisms of DNA repair and replication. In biology, it helps researchers understand the role of WRN in maintaining genome stability and its implications in aging and cancer . In medicine, this compound is being investigated as a potential therapeutic agent for treating MSI-H tumors, which are often resistant to conventional therapies . Additionally, it has applications in the development of targeted cancer therapies and precision oncology .
Mechanism of Action
The mechanism of action of WRN inhibitor 7 involves the selective inhibition of the WRN helicase activity. By binding to the ATPase domain of WRN, the inhibitor prevents the unwinding of DNA, leading to the accumulation of DNA damage and ultimately cell death in MSI-H tumor cells . The molecular targets and pathways involved include the helicase and exonuclease domains of WRN, as well as the PIAS4-RNF4-p97/VCP axis, which mediates the degradation of WRN upon inhibition .
Comparison with Similar Compounds
WRN inhibitor 7 can be compared with other similar compounds, such as HRO761 and VVD-133214. These compounds also target the WRN helicase but differ in their binding mechanisms and selectivity profiles . For example, HRO761 binds to a non-conserved allosteric site in the WRN helicase domain, while VVD-133214 selectively engages a cysteine residue in the ATPase domain . The uniqueness of this compound lies in its specific inhibition of the helicase activity without affecting the exonuclease activity, making it a highly selective and potent inhibitor for MSI-H tumors .
Properties
Molecular Formula |
C27H23N3O6 |
|---|---|
Molecular Weight |
485.5 g/mol |
IUPAC Name |
3-[[2-[(E)-[1-[2-(4-methylanilino)-2-oxoethyl]-2,5-dioxoimidazolidin-4-ylidene]methyl]phenoxy]methyl]benzoic acid |
InChI |
InChI=1S/C27H23N3O6/c1-17-9-11-21(12-10-17)28-24(31)15-30-25(32)22(29-27(30)35)14-19-6-2-3-8-23(19)36-16-18-5-4-7-20(13-18)26(33)34/h2-14H,15-16H2,1H3,(H,28,31)(H,29,35)(H,33,34)/b22-14+ |
InChI Key |
GPAUNLLZYZCXCT-HYARGMPZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CC=C3OCC4=CC(=CC=C4)C(=O)O)/NC2=O |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC(=CC=C4)C(=O)O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B11608924.png)
![1-[6-(5-chloro-2-methoxyphenyl)-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl]propan-1-one](/img/structure/B11608926.png)
![2-({4-[4-(benzyloxy)phenyl]-3-cyano-6-oxo-1,4,5,6-tetrahydropyridin-2-yl}sulfanyl)-N-cyclohexylacetamide](/img/structure/B11608931.png)
![ethyl 2-{[(4-methylphenyl)carbamothioyl]amino}-5-(propan-2-yl)-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B11608935.png)
![(5Z)-5-{3-[(2-fluorobenzyl)oxy]benzylidene}imidazolidine-2,4-dione](/img/structure/B11608939.png)
![ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate](/img/structure/B11608944.png)
![ethyl {3-[2-(4-tert-butylphenoxy)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}acetate](/img/structure/B11608957.png)

![7-(4-{[(4-Chlorophenyl)acetyl]carbamothioyl}piperazin-1-yl)-1-ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B11608980.png)

![1-{6-[4-(cyclopentyloxy)phenyl]-3-(methylsulfanyl)[1,2,4]triazino[5,6-d][3,1]benzoxazepin-7(6H)-yl}ethanone](/img/structure/B11608987.png)
![4-[(E)-({2-[4-(2-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethyl}imino)methyl]-N,N-dimethylaniline](/img/structure/B11608990.png)
![methyl 4-[1-hydroxy-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-3,4,10,11-tetrahydro-2H-dibenzo[b,e][1,4]diazepin-11-yl]benzoate](/img/structure/B11608996.png)
![4-{[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]amino}benzoic acid](/img/structure/B11608998.png)
